N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrazine ring, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-3-14-12-26-17(23-14)10-22-18(25)13-4-5-16(21-8-13)24(2)11-15-9-19-6-7-20-15/h4-9,12H,3,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJYTMNGVMKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N(C)CC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazine intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production. Advanced techniques like catalytic hydrogenation and microwave-assisted synthesis can also be employed to enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide
- N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[ethyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide
Uniqueness
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(pyrazin-2-ylmethyl)amino]pyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
